Dodecanoic-2-13C acid
Overview
Description
Dodecanoic-2-13C acid, also known as lauric acid-2-13C, is a stable isotope-labeled compound. It is a saturated fatty acid with a 13-carbon chain and a carboxyl group at one end. The “2-13C” designation indicates that the second carbon atom in the chain is labeled with the carbon-13 isotope. This compound is commonly used in scientific research to trace metabolic pathways and study biochemical processes.
Mechanism of Action
Target of Action
Dodecanoic-2-13C acid, also known as Lauric acid-2-13C , is a medium-chain saturated fatty acid. Its primary targets are a variety of microbial species, including Gram-positive and Gram-negative bacteria, as well as fungal strains . These microorganisms play crucial roles in infectious diseases, making this compound an important compound in antimicrobial therapy .
Mode of Action
The acid can integrate into the lipid bilayer of the cell membrane, disrupting its structure and function, leading to cell death .
Biochemical Pathways
This compound affects several biochemical pathways. In a study involving Escherichia coli, it was found that the acid can be converted into various metabolites through the amino acids and short-chain fatty acid metabolism pathways . These metabolites can then be transported to different organs in the body, influencing various biochemical processes .
Result of Action
The primary result of this compound’s action is its antimicrobial effect. It has been found to be effective against a variety of bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents . Moreover, its derivatives have been found to possess antibacterial, antifungal, antitumor, anti-inflammatory, antimycobacterial, and antiviral activities .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH level can affect the ionization state of the acid, which in turn can influence its absorption and distribution. Temperature can also affect its stability and efficacy. Furthermore, the presence of other compounds can influence its action, either by competing for the same targets or by modifying the targets, thereby affecting the acid’s efficacy .
Biochemical Analysis
Biochemical Properties
Dodecanoic-2-13C acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to have strong bactericidal properties
Cellular Effects
This compound has been found to influence various types of cells and cellular processes. For example, it has been reported to induce oxidative stress-mediated apoptotic death in liver cancer cells through the mitochondrial pathway . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been found to exhibit larvicidal, ovicidal, pupicidal, and repellent activities against the malarial vector Anopheles stephensi
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues. It could interact with transporters or binding proteins, and it could have effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dodecanoic-2-13C acid can be synthesized through various methods. One common approach involves the carboxylation of a 13C-labeled alkyl halide. The reaction typically requires a strong base, such as sodium hydroxide, and a source of carbon dioxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the incorporation of the 13C isotope at the desired position .
Industrial Production Methods
Industrial production of this compound often involves the use of labeled precursors and advanced synthesis techniques. The process may include the use of specialized reactors and purification systems to achieve high yields and purity. The labeled compound is then isolated and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Dodecanoic-2-13C acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanedioic acid.
Reduction: It can be reduced to form dodecanol.
Substitution: It can undergo substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alcohols and amines are used in the presence of catalysts such as sulfuric acid or hydrochloric acid.
Major Products
Oxidation: Dodecanedioic acid.
Reduction: Dodecanol.
Substitution: Various esters and amides depending on the reagents used.
Scientific Research Applications
Dodecanoic-2-13C acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of lipid metabolism and fatty acid biosynthesis.
Medicine: Used in research on drug delivery systems and the development of therapeutic agents.
Industry: Utilized in the production of labeled compounds for quality control and process optimization.
Comparison with Similar Compounds
Similar Compounds
Lauric acid: The non-labeled version of dodecanoic-2-13C acid.
Myristic acid: A 14-carbon saturated fatty acid.
Palmitic acid: A 16-carbon saturated fatty acid.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This makes it a valuable tool in research applications where understanding the fate of specific carbon atoms is crucial .
Properties
IUPAC Name |
(213C)dodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)/i11+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POULHZVOKOAJMA-KHWBWMQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[13CH2]C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584335 | |
Record name | (2-~13~C)Dodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-78-1 | |
Record name | (2-~13~C)Dodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 287100-78-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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